Piperazine derivatives have shown promise in the pharmaceutical industry as potential treatments for various conditions. For example, the compound 13e has been identified as a potent anti-AChE inhibitor, which could be beneficial in the treatment of neurodegenerative diseases1. Novel piperazine-coupled quinoxalines have demonstrated potent antitumor properties, suggesting their use as anticancer agents2. Furthermore, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown antidepressant and antianxiety activities, indicating their potential application in psychiatric medicine3.
Piperazine derivatives have also been explored for their antimicrobial properties. Bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and found to be potent bacterial biofilm and MurB enzyme inhibitors, which could lead to new treatments for bacterial infections4. Additionally, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one has been identified as a novel antifilarial lead compound with macrofilaricidal, microfilaricidal, and larvicidal efficacy, providing a new direction for antifilarial drug development6.
In biochemical research, the binding characteristics of piperazine derivatives to proteins such as bovine serum albumin (BSA) have been investigated. These studies are crucial for understanding the pharmacokinetic mechanisms of drugs. For example, the binding dynamics of a piperazine derivative to BSA were elucidated using fluorescence spectroscopy, and molecular modeling studies explored the hydrophobic interactions and hydrogen bonding that stabilize the interaction5.
Crystallographic studies of piperazine derivatives, such as methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, have provided insights into their structural conformation, which is essential for understanding their biological activity and for the design of new compounds with improved efficacy7.
The synthesis of methyl 2-(piperazin-1-YL)benzoate typically involves a nucleophilic substitution reaction. A common synthetic route includes the following steps:
In industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield, while purification methods like recrystallization or chromatography ensure high purity of the final product .
The molecular structure of methyl 2-(piperazin-1-YL)benzoate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed for structural characterization. For instance, characteristic peaks in NMR spectra can confirm the presence of specific hydrogen environments associated with the aromatic benzene and piperazine groups .
Methyl 2-(piperazin-1-YL)benzoate is involved in various chemical reactions:
These reactions highlight the compound's versatility as a precursor in synthetic organic chemistry .
The mechanism of action of methyl 2-(piperazin-1-YL)benzoate primarily involves its interaction with various biological targets:
Research has indicated that modifications to the piperazine structure can enhance selectivity and potency against specific targets .
Methyl 2-(piperazin-1-YL)benzoate finds extensive applications across several fields:
Methyl 2-(piperazin-1-yl)benzoate (CAS 159974-63-7) exemplifies a class of N-arylpiperazine derivatives where a benzoate ester occupies the ortho position relative to the piperazine attachment. Its molecular formula, C₁₂H₁₆N₂O₂, and molecular weight of 220.27 g/mol reflect a compact yet functionally rich architecture [3] [9]. The piperazine ring adopts a chair conformation, with the nitrogen atom proximal to the benzene ring acting as a hydrogen bond acceptor, while the distal nitrogen may serve as a site for structural diversification. The ortho-positioned ester group introduces steric constraints that significantly influence molecular conformation and intermolecular interactions—contrasting sharply with its para-substituted isomer (Methyl 4-(piperazin-1-yl)benzoate, CAS 163210-97-7), where greater planarity enhances crystallinity [1] [4] [6]. This steric distinction underpins divergent physicochemical behaviors, such as solubility and crystal packing efficiency.
Property | Methyl 2-(piperazin-1-yl)benzoate | Methyl 4-(piperazin-1-yl)benzoate | |
---|---|---|---|
CAS Registry Number | 159974-63-7 | 163210-97-7 | |
Substitution Pattern | ortho | para | |
Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₆N₂O₂ | |
Molecular Weight (g/mol) | 220.27 | 220.27 | |
Key Structural Feature | Sterically hindered ester group | Coplanar ester and piperazine moieties | |
Common Salt Forms | Hydrochloride | Hydrochloride (e.g., 1.5HCl salt) | [1] [3] [9] |
The SMILES notation (COC(=O)C₁=CC=CC=C₁N₂CCNCC₂) encodes connectivity, while the InChIKey (XGNPSKXFPSPTDE-UHFFFAOYSA-N) provides a unique digital identifier essential for database searches [5] [9]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the ortho-ester’s methyl group (~3.95 ppm) and piperazine protons (2.5–3.5 ppm), differing from the para isomer due to anisotropic effects [6].
The synthesis of piperazine-containing benzoates emerged from mid-20th-century efforts to modulate the pharmacokinetics of bioactive molecules. Early routes relied on nucleophilic aromatic substitution (SNAr), where halobenzoates reacted with unprotected piperazine under harsh conditions—often yielding mixtures requiring complex purification [5]. Methyl 2-(piperazin-1-yl)benzoate entered chemical databases in the late 1990s, with CAS registration 159974-63-7 reflecting its emergence alongside high-throughput screening initiatives [9]. A pivotal advancement occurred with Pd-catalyzed amination protocols (e.g., Buchwald-Hartwig coupling), which enabled efficient N-arylation of piperazine with methyl 2-bromobenzoate or methyl 2-iodobenzoate. This method offered superior regiocontrol and tolerance for diverse functional groups, accelerating derivative libraries [6].
Era | Primary Method | Reaction Conditions | Limitations | |
---|---|---|---|---|
1980s–1990s | Nucleophilic Aromatic Substitution | Piperazine + methyl 2-fluorobenzoate, 150°C, neat | Low yields, diarylation byproducts | |
2000s–Present | Pd-Catalyzed Amination | Pd₂(dba)₃/XPhos, methyl 2-bromobenzoate, piperazine, 100°C | Requires inert atmosphere, catalyst cost | [5] [6] |
Modern adaptations employ microwave irradiation and Mo(CO)₆ as a CO surrogate in carbonylative approaches, reducing reaction times from hours to minutes [6]. These innovations facilitated the synthesis of complex analogs like methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate (CAS 1257044-57-7), showcasing the scaffold’s versatility in drug discovery [10].
Methyl 2-(piperazin-1-yl)benzoate serves as a privileged intermediate for constructing pharmacologically active molecules. Its ortho-ester group balances lipophilicity (logP ~2.47) and hydrogen-bonding capacity (PSA ~49.33 Ų), optimizing cell membrane permeability and target engagement [5] [8]. The piperazine ring’s conformational flexibility allows precise spatial positioning of substituents—enabling optimization of binding affinity against neurological targets. For example, N-alkylation at the piperazine distal nitrogen generates analogs like methyl 2-(4-ethylpiperazin-1-yl)benzoate (CAS not provided), which exhibit enhanced serotonin receptor (5-HT₁A/5-HT₂A) modulation relevant to anxiolytic development [7].
Derivative Scaffold | Biological Target | Therapeutic Area | |
---|---|---|---|
N-Alkylated piperazines | 5-HT receptors, dopamine D₂ | Neuropsychiatric disorders | |
Bis-ortho substituted aromatics | Kinases (e.g., Bcr-Abl) | Oncology | |
Heterocycle-fused analogs | Microtubule polymerization | Antiproliferative agents | [5] [7] [10] |
Molecular editing strategies capitalize on the ester’s reactivity: hydrolysis affords carboxylic acids for peptide coupling; transesterification enables prodrug design; and reduction yields alcohols for linker diversification [9]. The scaffold’s role in "molecular hybridization" is exemplified by CAS 1257044-57-7, where fusion with pyrrolopyridine enhances kinase inhibitory potency [10]. Quantitative structure-activity relationship models leverage the core’s vectorial geometry, correlating steric parameters of ortho substituents with GPCR binding efficiency. Such insights guide rational design, cementing Methyl 2-(piperazin-1-yl)benzoate as a cornerstone of modern lead optimization campaigns.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0